molecular formula C10H7ClN2O2 B584292 Methyl 2-chloroquinazoline-4-carboxylate CAS No. 1797884-06-0

Methyl 2-chloroquinazoline-4-carboxylate

Cat. No. B584292
M. Wt: 222.628
InChI Key: UWFJIYLQUPOOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-chloroquinazoline-4-carboxylate” is a biochemical used for proteomics research . It has a molecular formula of C10H7ClN2O2 and a molecular weight of 222.63 .

Scientific Research Applications

Synthesis of Novel Derivatives

Methyl 2-chloroquinazoline-4-carboxylate serves as a precursor in the synthesis of various novel derivatives with potential biological activities. For instance, the ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013). Similarly, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates demonstrates promising antioxidant properties (Saraiva et al., 2015).

Antitumor Properties

Research into 7-chloroquinoline-1,2,3-triazoyl-carboxamides reveals significant antitumor properties, including cytotoxic activities against human bladder carcinoma cells. These compounds induce cell cycle arrest and apoptosis, showcasing their potential as cancer therapeutics (Sonego et al., 2019).

Antioxidant and Antidiabetic Activities

Novel chloroquinoline derivatives have been synthesized and evaluated for their antioxidant and antidiabetic potential. These compounds exhibit promising activity in reducing high glucose levels in the human body, indicating their potential use as anti-diabetic agents (Murugavel et al., 2017).

Antimicrobial Studies

Derivatives of methyl 2-chloroquinazoline-4-carboxylate have shown moderate superoxide scavenging activity and significant antimicrobial efficacy against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial agents (Ahmad et al., 2012).

Cytotoxicity Studies

Studies on novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates have demonstrated their cytotoxicity against human breast cancer cell lines, further establishing the anticancer potential of chloroquinoline derivatives (Mphahlele et al., 2014).

Future Directions

“Methyl 2-chloroquinazoline-4-carboxylate” is used in proteomics research , and quinazoline derivatives have shown promise in various areas of pharmacology . Future research may continue to explore these and other potential applications.

properties

IUPAC Name

methyl 2-chloroquinazoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-9(14)8-6-4-2-3-5-7(6)12-10(11)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFJIYLQUPOOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloroquinazoline-4-carboxylate

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